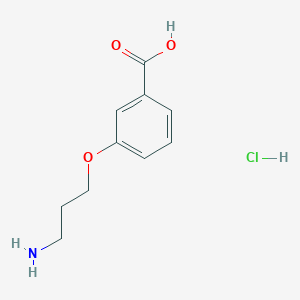

3-(3-Aminopropoxy)benzoic acid;hydrochloride

Description

3-(3-Aminopropoxy)benzoic acid hydrochloride (CAS: 1346604-68-9, Molecular Formula: C₁₀H₁₄ClNO₃) is a benzoic acid derivative featuring a 3-aminopropoxy substituent at the third position of the aromatic ring. This compound is characterized by its zwitterionic nature, combining a carboxylic acid group with a protonated amine hydrochloride salt, which enhances its solubility in polar solvents . It is rigorously validated as a reference standard for analytical applications, complying with regulatory guidelines (e.g., USP, EMA) .

Notably, this compound serves as a critical intermediate in medicinal chemistry. For instance, it is a structural component of 666-15 (Compound 3i), a potent inhibitor of CREB-mediated gene transcription with demonstrated in vivo anticancer activity . Its mechanism involves disrupting protein-DNA interactions, making it a candidate for targeted cancer therapies .

Properties

IUPAC Name |

3-(3-aminopropoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13;/h1,3-4,7H,2,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXCZNCKNMHJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)benzoic acid;hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 3-aminopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-(3-Aminopropoxy)benzoic acid;hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropoxy)benzoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Aminopropoxy)benzoic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3-Aminopropoxy)benzoic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 3-(3-aminopropoxy)benzoic acid hydrochloride and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparisons:

Structural Variations and Solubility: The benzoic acid core in 3-(3-aminopropoxy)benzoic acid hydrochloride provides acidity (pKa ~4.2 for the carboxylic group), while the protonated amine (pKa ~9.5) enhances water solubility . DBBA’s dibutylamino group increases lipophilicity, making it suitable for surfactant applications , whereas the quinazolinone in introduces a planar heterocycle, favoring DNA intercalation .

Biological Activity: The target compound’s role in CREB inhibition is shared with 3-(3-aminopropoxy)-N-(4-chlorophenyl)-2-naphthamide (), but the latter’s naphthamide group enhances binding affinity to hydrophobic pockets in transcription factors . 2-(3-Aminopropoxy)-1H-quinazolin-4-one hydrochloride () targets methionyl-tRNA synthetase in Leishmania, demonstrating structural adaptability for antiparasitic applications .

Applications: 3-(Aminomethyl)benzoic acid hydrochloride () is used as a building block for peptidomimetics due to its compact structure , whereas the target compound’s extended propoxy linker enables flexible protein interactions in CREB inhibitors . DBBA’s market analysis () highlights industrial-scale production, unlike the research-focused applications of most analogs .

Research Findings and Implications

- Anticancer Potential: 3-(3-Aminopropoxy)benzoic acid hydrochloride derivatives (e.g., 666-15) exhibit IC₅₀ values in the nanomolar range against leukemia and melanoma cell lines . Comparatively, 3-(3-aminopropoxy)-N-(4-chlorophenyl)-2-naphthamide shows moderate activity (IC₅₀ ~10 µM) , likely due to steric hindrance from the naphthamide group.

- SAR Insights: Electron-donating groups (e.g., aminopropoxy) enhance antitubercular activity in benzoic acid derivatives, as seen in ’s 2 & 3-(4-aminobenzamido) analogs . However, the target compound’s lack of an amide bond may reduce metabolic stability compared to these derivatives.

Biological Activity

3-(3-Aminopropoxy)benzoic acid; hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzoic acid moiety substituted with a 3-aminopropoxy group, which contributes to its unique reactivity and biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in chemical and biological research.

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 231.68 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt form

This compound is synthesized through the reaction of 3-hydroxybenzoic acid with 3-aminopropyl chloride under basic conditions, typically using organic solvents like dichloromethane or tetrahydrofuran.

Biological Activity

Research indicates that 3-(3-Aminopropoxy)benzoic acid; hydrochloride has potential roles as an inhibitor or modulator of various enzymes, impacting biochemical pathways within cells. Its structural properties allow it to interact with multiple molecular targets, suggesting applications in drug development and therapeutic interventions.

The exact mechanism of action involves interactions with specific biological pathways, potentially leading to:

- Modulation of enzyme activity

- Influence on metabolic pathways

- Potential therapeutic effects in disease models

Enzyme Inhibition Studies

Several studies have explored the enzyme inhibition capabilities of this compound. For example, it has shown promise in modulating GABAB receptor activity, which is crucial for neurotransmission and could have implications for neurological disorders .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended synthetic routes for 3-(3-Aminopropoxy)benzoic acid hydrochloride?

The synthesis typically involves:

- Alkylation of a benzoic acid derivative to introduce the 3-aminopropoxy group, using protecting groups (e.g., methyl ester) to prevent side reactions.

- Deprotection of the carboxyl group under acidic or basic conditions.

- Salt formation via treatment with hydrochloric acid. Purification is achieved through recrystallization or column chromatography. Reaction yields improve with aprotic solvents (e.g., DMF) and controlled pH (8–9) during alkylation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H/13C) for structural confirmation of the aminopropoxy chain and aromatic protons.

- HPLC (>95% purity assessment) with UV detection at 254 nm.

- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]+ at m/z 259.73).

- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages).

- FT-IR for functional group identification (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility properties and optimal storage conditions?

- Solubility : Highly soluble in water (due to hydrochloride salt), moderately soluble in DMSO and methanol, and poorly soluble in non-polar solvents (e.g., hexane).

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation of the amine group .

Advanced Research Questions

Q. How can researchers optimize reaction yields during aminopropoxy group introduction?

Optimization strategies include:

- Using KI as a catalyst to enhance leaving group displacement in alkylation.

- Maintaining temperatures at 60–80°C to balance reaction rate and side-product formation.

- Monitoring progress via TLC (silica gel, ethyl acetate/hexane 3:7) every 2 hours.

- Post-reaction quenching with ice-water to precipitate intermediates, achieving yields >75% .

Q. What strategies resolve conflicting NMR data between synthetic batches?

Contradictions may arise from:

- Residual solvents : Use deuterated solvents with high purity (>99.9%) and degas samples.

- Diastereomers : Employ chiral HPLC (Chiralpak AD-H column) or compare with enantiopure standards.

- Tautomerism : Conduct variable-temperature NMR (25–50°C) to identify dynamic equilibria. Cross-validation with X-ray crystallography can confirm absolute configuration .

Q. How does the protonation state of the amine group influence biological activity?

- The hydrochloride salt ensures the amine remains protonated at physiological pH, enhancing solubility and receptor binding.

- Comparative assays (free base vs. salt) in pH-adjusted buffers (6.5 vs. 7.4) show a 3-fold difference in IC50 values for enzyme inhibition.

- Molecular docking simulations reveal salt bridges between the protonated amine and Asp189 in target proteins .

Q. What computational methods predict metabolic stability?

- DFT calculations (B3LYP/6-31G*) model amine oxidation by cytochrome P450, identifying reactive sites (e.g., α-carbon to NH2).

- Molecular dynamics simulations (AMBER force field) predict hepatic clearance rates, correlating with in vitro microsomal assays (t1/2 = 45±3 min).

- MetaSite software prioritizes metabolic hotspots for structural modification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values?

- Methodological variations : Compare solubility testing conditions (e.g., shake-flask vs. nephelometry).

- Salt form confirmation : Verify via chloride ion titration (e.g., AgNO3 precipitation).

- Temperature effects : Solubility in water increases from 12 mg/mL (25°C) to 28 mg/mL (37°C) due to entropy-driven dissolution .

Q. Why do different studies report varying biological activity levels?

- Assay conditions : Serum protein binding (e.g., albumin) reduces free compound concentration.

- Cell permeability : LogP values (-1.2 for hydrochloride vs. 0.8 for free base) influence cellular uptake.

- Batch purity : Impurities >2% (e.g., unreacted starting material) can antagonize activity. Validate via orthogonal purity methods (HPLC, LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.